molecular formula C14H15N3O2S B2610453 (4-Methylthiazol-5-yl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 1903118-42-2

(4-Methylthiazol-5-yl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2610453
CAS No.: 1903118-42-2
M. Wt: 289.35
InChI Key: CTBIOWKDOLNJLL-UHFFFAOYSA-N
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Description

(4-Methylthiazol-5-yl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that features a thiazole ring, a pyridine ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylthiazol-5-yl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with a suitable electrophile. The pyridine ring is often incorporated through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridine boronic acid or halide .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening to identify the best catalysts, solvents, and temperatures. Continuous flow chemistry might also be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

(4-Methylthiazol-5-yl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-Methylthiazol-5-yl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Methylthiazol-5-yl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity. The pyrrolidine ring can influence the compound’s overall conformation, affecting its biological activity .

Comparison with Similar Compounds

Similar Compounds

    (4-Methylthiazol-5-yl)(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone: Unique due to the combination of thiazole, pyridine, and pyrrolidine rings.

    Thiazole derivatives: Known for their antimicrobial and anticancer properties.

    Pyridine derivatives: Widely used in pharmaceuticals for their diverse biological activities.

    Pyrrolidine derivatives: Important in medicinal chemistry for their role in drug design.

Uniqueness

The uniqueness of this compound lies in its multi-ring structure, which provides a versatile scaffold for developing new compounds with enhanced biological activities and improved pharmacokinetic properties.

Properties

IUPAC Name

(4-methyl-1,3-thiazol-5-yl)-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-10-13(20-9-16-10)14(18)17-7-5-11(8-17)19-12-4-2-3-6-15-12/h2-4,6,9,11H,5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBIOWKDOLNJLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CCC(C2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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